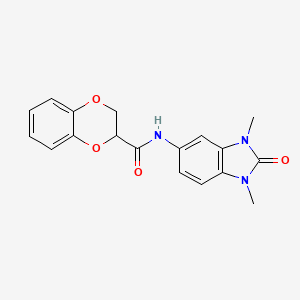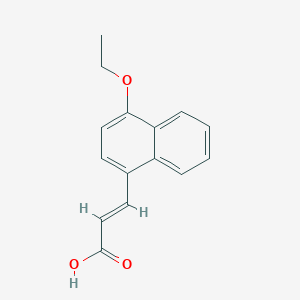![molecular formula C19H11IN2O2S B5431907 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile, also known as BIA 10-2474, is a small molecule drug candidate that was developed as a potential treatment for neurological disorders such as chronic pain and anxiety. However, the drug was involved in a clinical trial that resulted in the death of one participant and severe neurological damage in four others, leading to the suspension of the trial and subsequent investigations into its safety and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids in the brain, which can lead to pain relief and reduction of anxiety symptoms.
Biochemical and physiological effects:
This compound 10-2474 has been shown to have high affinity and selectivity for FAAH, with an IC50 value of 15 nM. It has also been shown to increase the levels of endocannabinoids such as anandamide in the brain, leading to pain relief and reduction of anxiety symptoms. However, the drug has also been shown to have off-target effects on other enzymes and ion channels, which may contribute to its toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 has been used extensively in laboratory experiments to study the endocannabinoid system and its potential as a target for drug development. Its high affinity and selectivity for FAAH make it a useful tool for studying the role of this enzyme in endocannabinoid signaling. However, the drug's toxicity and off-target effects must be taken into account when interpreting the results of experiments using this compound 10-2474.
Direcciones Futuras
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 and its potential as a treatment for neurological disorders. One direction is to identify and develop safer and more selective FAAH inhibitors that do not have off-target effects. Another direction is to study the role of endocannabinoids and the endocannabinoid system in other neurological disorders, such as epilepsy and depression. Additionally, further research is needed to understand the mechanisms underlying the toxicity of this compound 10-2474 and to develop strategies for preventing adverse effects in clinical trials.
Métodos De Síntesis
The synthesis of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 involves several steps, including the reaction of 2-aminothiazole with 4-(1,3-benzodioxol-5-yl)butyric acid, followed by the addition of 4-iodobenzaldehyde and acrylonitrile. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 has been studied extensively for its potential as a treatment for chronic pain and anxiety disorders. It has been shown to have high affinity and selectivity for the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling in the brain. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids in the brain, which can lead to pain relief and reduction of anxiety symptoms.
Propiedades
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11IN2O2S/c20-15-4-1-12(2-5-15)7-14(9-21)19-22-16(10-25-19)13-3-6-17-18(8-13)24-11-23-17/h1-8,10H,11H2/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXONLUVKUODMT-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=C(C=C4)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5431840.png)


![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5431857.png)
![[3-(2-phenoxyethyl)-1-quinolin-2-ylpiperidin-3-yl]methanol](/img/structure/B5431868.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)


![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)

![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)